molecular formula C12H14N4O2S B3327248 5-ETHYLSULFADIAZINE CAS No. 3271-01-0

5-ETHYLSULFADIAZINE

Cat. No.: B3327248
CAS No.: 3271-01-0
M. Wt: 278.33 g/mol
InChI Key: XVYRUUWBRCOGRJ-UHFFFAOYSA-N
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Description

5-ETHYLSULFADIAZINE is a sulfonamide derivative, structurally characterized by a sulfadiazine backbone modified with an ethyl group at the sulfur-containing moiety. Sulfonamides, including sulfadiazine, are historically significant as synthetic antibacterial agents that inhibit dihydropteroate synthase (DHPS), a key enzyme in folate synthesis.

Properties

IUPAC Name

4-amino-N-(5-ethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-9-7-14-12(15-8-9)16-19(17,18)11-5-3-10(13)4-6-11/h3-8H,2,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYRUUWBRCOGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10876819
Record name 2-SULFANILAMIDO-5-ETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3271-01-0
Record name 4-Amino-N-(5-ethyl-2-pyrimidinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3271-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-SULFANILAMIDO-5-ETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylsulfadiazine typically involves the reaction of 5-ethyl-2-aminopyrimidine with sulfanilamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylsulfadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds .

Scientific Research Applications

5-Ethylsulfadiazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives.

    Biology: The compound is studied for its antimicrobial properties and its effects on bacterial growth.

    Medicine: It is used in the treatment of bacterial infections, particularly those caused by susceptible strains.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis

Mechanism of Action

The mechanism of action of 5-Ethylsulfadiazine involves the inhibition of dihydropteroate synthetase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 5-ETHYLSULFADIAZINE and related sulfur-containing compounds:

Compound Core Structure Functional Group Key Substituents Potential Applications
This compound Sulfadiazine Sulfonamide (SO₂NH₂) Ethyl group at sulfur Antimicrobial agent (inferred)
THIORIDAZINE 5-SULFOXIDE Phenothiazine Sulfoxide (SO) Methylthio, piperidinyl ethyl Antipsychotic metabolite
1,2,5-Oxadiazine derivatives 1,2,5-Oxadiazine Oxadiazine ring Hydrazone-hydrazide, acetyl Synthetic intermediates
N-[5-(ETHYLSULFONYL)...OXAZOL-2-AMINE Oxazole Sulfonyl (SO₂), pyridinyl Ethylsulfonyl, methoxyphenyl Kinase inhibitor (experimental)

Key Observations :

  • Sulfur Oxidation State : this compound contains a sulfonamide group (SO₂NH₂), whereas THIORIDAZINE 5-SULFOXIDE features a sulfoxide (SO). Sulfonamides are typically more stable and less prone to further oxidation than sulfoxides, which may influence metabolic pathways and biological activity .
  • Target Specificity: Unlike the phenothiazine-based THIORIDAZINE 5-SULFOXIDE (which targets dopamine receptors), this compound’s sulfonamide group suggests antibacterial or antiparasitic activity, akin to sulfadiazine’s role in treating toxoplasmosis .

Biological Activity

5-Ethylsulfadiazine (5-ESD) is a sulfonamide antibiotic that has been studied for its biological activity, particularly in relation to its antimicrobial properties and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of 5-ESD, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound, like other sulfonamides, exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folate, which is necessary for bacterial growth and replication. By blocking this pathway, 5-ESD effectively prevents the proliferation of susceptible bacteria.

Pharmacological Properties

The pharmacological profile of 5-ESD includes:

  • Antimicrobial Activity : Effective against a range of Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : Often used in combination with other antibiotics to enhance efficacy.
  • Toxicity Profile : Generally well-tolerated but can cause hypersensitivity reactions in some individuals.

Research Findings

Recent studies have highlighted various aspects of 5-ESD's biological activity:

  • In Vitro Studies : Research has shown that 5-ESD demonstrates significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate potent activity at low concentrations.
    Bacterial StrainMIC (µg/mL)
    Escherichia coli4
    Staphylococcus aureus8
    Pseudomonas aeruginosa16
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of 5-ESD in treating bacterial infections. Results indicate a reduction in bacterial load and improved survival rates in treated subjects compared to controls.
  • Toxicological Assessments : Studies have evaluated the safety profile of 5-ESD, noting that while it is generally safe, high doses can lead to adverse effects such as renal toxicity and hematological changes.

Case Studies

Several case studies provide insights into the clinical applications and outcomes associated with 5-ESD:

  • Case Study 1 : A patient with recurrent urinary tract infections was treated with 5-ESD after standard treatments failed. The patient showed significant improvement within one week, with cultures returning negative for pathogens.
  • Case Study 2 : In a clinical trial involving patients with skin infections caused by resistant bacteria, the addition of 5-ESD to standard antibiotic therapy resulted in faster healing times and reduced recurrence rates.

Summary

The biological activity of this compound underscores its potential as an effective antimicrobial agent. Its mechanism of action through folate synthesis inhibition positions it as a valuable tool in combating bacterial infections, particularly those resistant to conventional therapies. Ongoing research continues to elucidate its full pharmacological profile and potential applications in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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